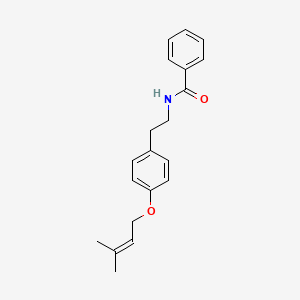
(((tert-Butoxycarbonyl)(methyl)amino)methyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({(tert-butoxy)carbonylamino}methyl)boronic acid: is a compound that combines the properties of boronic acids and carbamates. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid moiety can be introduced through various methods, including the reaction of an organoborane with an appropriate electrophile.
Industrial Production Methods: Industrial production of ({(tert-butoxy)carbonylamino}methyl)boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Catalysis: Boronic acids are used as catalysts in various organic reactions.
Synthesis: They are key intermediates in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Drug Development: They are used in the design of enzyme inhibitors and other therapeutic agents.
Medicine:
Diagnostics: Boronic acids are used in the development of sensors for glucose and other biomolecules.
Therapeutics: They are explored as potential treatments for diseases such as cancer and diabetes.
Industry:
Materials Science: Boronic acids are used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: They are used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of ({(tert-butoxy)carbonylamino}methyl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive amine group. This dual functionality allows the compound to participate in a wide range of chemical and biological processes .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid with similar reactivity but different structural features.
Methylboronic acid: A simpler boronic acid with a methyl group instead of the Boc-protected amine.
Carbamates: Compounds with similar protecting group chemistry but lacking the boronic acid functionality.
Uniqueness: The uniqueness of ({(tert-butoxy)carbonylamino}methyl)boronic acid lies in its combination of boronic acid and carbamate functionalities. This allows it to participate in a broader range of reactions and applications compared to compounds with only one of these functionalities .
Properties
Molecular Formula |
C7H16BNO4 |
|---|---|
Molecular Weight |
189.02 g/mol |
IUPAC Name |
[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methylboronic acid |
InChI |
InChI=1S/C7H16BNO4/c1-7(2,3)13-6(10)9(4)5-8(11)12/h11-12H,5H2,1-4H3 |
InChI Key |
DNAUCLMJQJWFCC-UHFFFAOYSA-N |
Canonical SMILES |
B(CN(C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
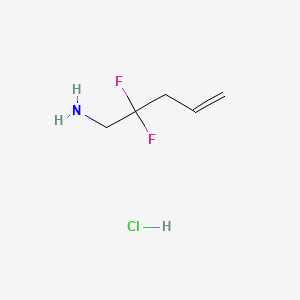
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

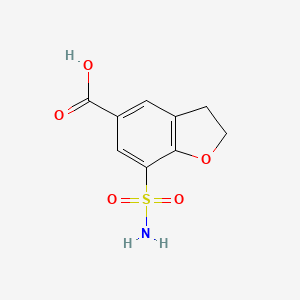
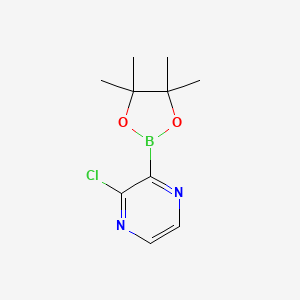
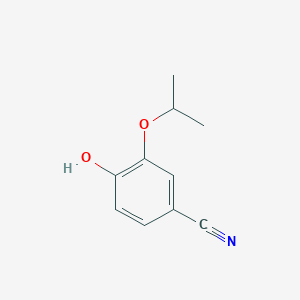
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
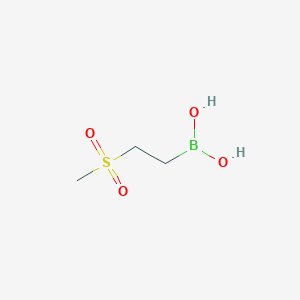
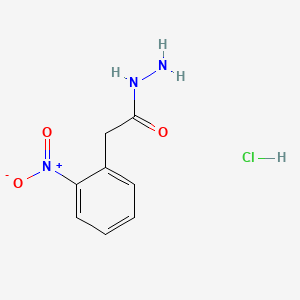
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
